![molecular formula C16H14N4O3S B6503565 N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide CAS No. 1396881-83-6](/img/structure/B6503565.png)
N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide is a heterocyclic compound that features a unique combination of pyridine, thiophene, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridine derivative: The synthesis begins with the preparation of a pyridine derivative through a reaction involving pyridine and an appropriate alkylating agent.
Thiophene ring introduction: The thiophene ring is introduced via a coupling reaction with a thiophene derivative.
Oxazole ring formation: The oxazole ring is formed through a cyclization reaction involving an amide and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine and thiophene rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A compound with similar pyridine and amide functionalities.
Indole derivatives: Compounds with similar heterocyclic structures and biological activities.
Pyridine compounds: Various pyridine-based compounds with antimicrobial and antiviral activities.
Uniqueness
N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide is unique due to its specific combination of pyridine, thiophene, and oxazole rings, which confer distinct chemical and biological properties
Biological Activity
N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles diverse research findings, case studies, and data tables to elucidate its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a pyridine ring, thiophene moiety, and an oxazole core. The molecular formula is C15H16N4O2S, with a molecular weight of 320.38 g/mol. The presence of these heterocyclic rings suggests potential interactions with biological targets.
Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:
- Antimicrobial Activity : Compounds containing thiophene and oxazole rings have shown promising antimicrobial properties against various pathogens, including resistant strains of bacteria and fungi. For instance, derivatives of 1,3-oxazole have been reported to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
- Anticancer Activity : The compound's structure suggests potential anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest . Notably, specific derivatives have shown selective cytotoxicity against colorectal cancer cells (Caco-2) compared to lung cancer cells (A549), indicating a targeted therapeutic potential .
- Enzyme Inhibition : Compounds like this compound may act as inhibitors of key enzymes involved in disease processes, such as protein kinases or phosphodiesterases, which are critical in cancer and inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Studies : A study focused on thiazole derivatives highlighted their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). These findings suggest that modifications in the thiophene and oxazole structures can enhance antimicrobial efficacy .
- Cytotoxicity Assays : In a comparative study, various derivatives were tested for cytotoxic effects on different cancer cell lines. Results indicated that certain substitutions on the oxazole ring significantly increased cytotoxicity against Caco-2 cells, with IC50 values falling within the micromolar range, indicating potent activity .
Table 1: Biological Activities of Related Compounds
Properties
IUPAC Name |
N-(2-pyridin-4-ylethyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-14(12-4-8-24-10-12)20-16-19-13(9-23-16)15(22)18-7-3-11-1-5-17-6-2-11/h1-2,4-6,8-10H,3,7H2,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPWOOFLMXPNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.